molecular formula C16H21N3O B7472701 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone

Cat. No. B7472701
M. Wt: 271.36 g/mol
InChI Key: XXSQXICRIXBVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects in the body. It has been reported to reduce the levels of oxidative stress markers and improve antioxidant enzyme activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes and testing the efficacy of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
4. Study of the pharmacokinetic and pharmacodynamic properties of this compound to optimize its use in clinical settings.
5. Investigation of the potential of this compound as a diagnostic tool for the detection of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promising results in various preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone can be achieved through several methods. One of the commonly used methods involves the reaction of 1-(2-piperidin-1-ylethanone)-3-phenylpropane-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product in good yields.

Scientific Research Applications

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains.

properties

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(13-18-10-5-2-6-11-18)19-12-9-15(17-19)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQXICRIXBVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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